molecular formula C21H16ClFN2O4 B1664279 AAT-008 CAS No. 847727-81-5

AAT-008

Cat. No.: B1664279
CAS No.: 847727-81-5
M. Wt: 414.8 g/mol
InChI Key: FKXDPPYCCKCVCW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AAT-008 is an orally bioavailable and potent antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4;  IC50 = 16.3 nM in a human EP4 functional assay). It is selective for EP4 with IC50 values of 2.4, 1,890, >20,000, and >20,000 nM for binding to human recombinant EP4, EP2, EP1, and EP3, respectively. This compound has potent binding affinity for human, rat, and dog EP4 (Kis = 0.97, 6.1, and 38 nM, respectively) and suppresses PGE2-induced elevation of intracellular cAMP with an antagonistic potency (pA2) of 1.1 nM in vitro. Oral administration of this compound reduces carrageenan-induced mechanical hyperalgesia in rats in a dose-dependent manner.
This compound is an antagonist for the PGE2 receptor EP4.

Mechanism of Action

Target of Action

AAT-008, also known as 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid, is a potent, selective, and orally active prostaglandin EP4 receptor antagonist . The primary target of this compound is the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) . EP4 is one of four PGE2 receptors .

Mode of Action

This compound interacts with its target, the EP4 receptor, by binding to it with high affinity . This binding inhibits the action of PGE2, a molecule that promotes tumor growth and metastasis by acting on the EP4 receptor . By antagonizing the EP4 receptor, this compound suppresses the effects of PGE2 .

Biochemical Pathways

The inhibition of the PGE2/EP4 signal by this compound affects several biochemical pathways. PGE2 is suggested to slow down the cancer-immunity cycle (C-IC) by inhibiting natural killer cell functions, suppressing the supply of conventional dendritic cell precursors to the tumor microenvironment (TME). This is critical for the tumor-associated antigen priming of CD8+ T cells and their translocation to the tumor tissue from the tumor-draining lymph node .

Pharmacokinetics

This compound has been designed to have improved potency, physicochemical properties, and animal pharmacokinetics (PK) predictive of once-a-day dosing regimen in humans . It is orally bioavailable , which means it can be absorbed in the gastrointestinal tract and enter systemic circulation.

Result of Action

The molecular and cellular effects of this compound’s action are significant. By inhibiting the EP4 receptor, this compound suppresses tumor growth and restores the tumor immune response toward an anti-tumorigenic condition . It enhances the immune response to radiotherapy and has potential as a radiosensitizer .

Action Environment

The action of this compound is influenced by the tumor microenvironment (TME), which is characterized by high expression of PGE2. In this environment, PGE2 suppresses antitumor immunity and causes tumor immune evasion, leading to disease progression . This compound, by antagonizing the EP4 receptor, can counteract these effects and restore antitumor immunity .

Biochemical Analysis

Biochemical Properties

AAT-008 has been shown to interact with the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It exhibits a high degree of selectivity for EP4, with IC50 values of 2.4, 1,890, >20,000, and >20,000 nM for binding to human recombinant EP4, EP2, EP1, and EP3, respectively . This indicates that this compound has a strong affinity for the EP4 receptor and a much weaker interaction with other PGE2 receptor subtypes.

Cellular Effects

The cellular effects of this compound are primarily mediated through its antagonistic action on the EP4 receptor. By blocking the activity of this receptor, this compound can modulate a variety of cellular processes influenced by PGE2. For instance, PGE2 is known to promote tumor growth and metastasis . Therefore, the antagonistic action of this compound on the EP4 receptor could potentially inhibit these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EP4 receptor, thereby preventing the interaction of PGE2 with this receptor . This can lead to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular processes. By inhibiting the activation of the EP4 receptor, this compound can modulate the downstream signaling pathways regulated by this receptor.

Temporal Effects in Laboratory Settings

It is known that this compound is orally bioavailable, suggesting that it can be effectively absorbed and distributed in the body .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce carrageenan-induced mechanical hyperalgesia in a dose-dependent manner . This suggests that the effects of this compound can vary with different dosages, and that higher doses may lead to more pronounced effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully characterized. Given its oral bioavailability, it is likely that this compound can be effectively distributed throughout the body .

Properties

IUPAC Name

4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXDPPYCCKCVCW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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